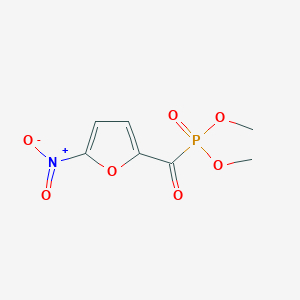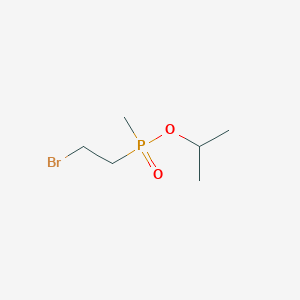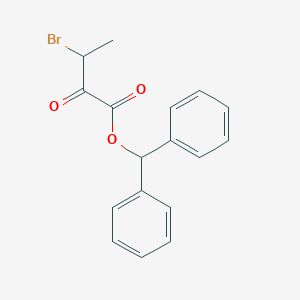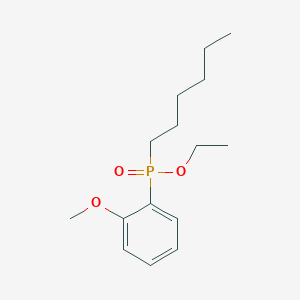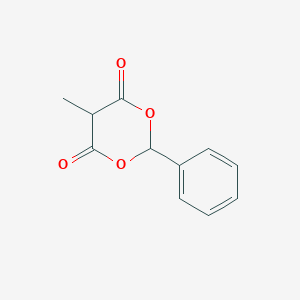
5-Methyl-2-phenyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H12O4 It is a heterocyclic compound with a dioxane ring structure, which includes two oxygen atoms and a phenyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione can be achieved through several methods. One common method involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another alternative synthesis route includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Additionally, the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid can also produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the phenyl group or the dioxane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diketones, while reduction reactions can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methyl-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a reactive intermediate in organic synthesis, facilitating the formation of complex molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating its reactivity and effectiveness in various applications. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
5-Methyl-2-phenyl-1,3-dioxane-4,6-dione can be compared with other similar compounds, such as:
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Meldrum’s acid is a closely related compound with a similar dioxane ring structure but lacks the phenyl group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure with additional methyl groups.
The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62018-47-7 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H10O4/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
SAPUXEMRWBJLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14559658.png)
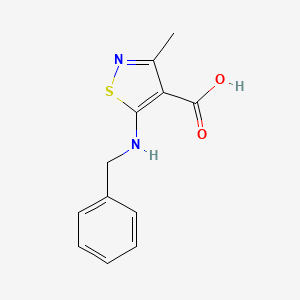
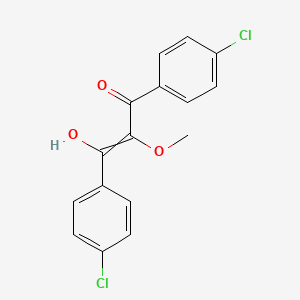
![1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol](/img/structure/B14559670.png)
![{[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene](/img/structure/B14559673.png)
![1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one](/img/structure/B14559674.png)
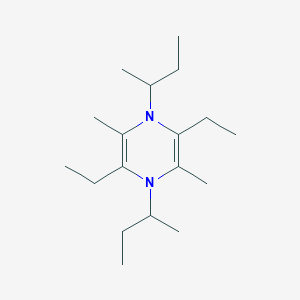
![[3,3'-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)-](/img/structure/B14559684.png)
![1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one](/img/structure/B14559690.png)

